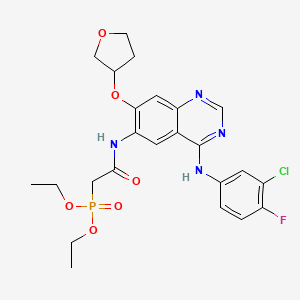

Diethyl (2-((4-((3-chloro-4-fluorophenyl)amino)-7-((tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)amino)-2-oxoethyl)phosphonate

Description

Diethyl (2-((4-((3-chloro-4-fluorophenyl)amino)-7-((tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)amino)-2-oxoethyl)phosphonate (CAS: 618061-76-0) is a synthetic quinazoline derivative featuring a phosphonate group, a 3-chloro-4-fluorophenylamino substituent, and a tetrahydrofuran-3-yloxy moiety. Its molecular formula is C₂₄H₂₇ClFN₄O₆P, with a molecular weight of 552.92 g/mol . The phosphonate group enhances solubility and stability, while the quinazoline core is structurally analogous to kinase inhibitors, suggesting possible applications in targeted therapies .

Properties

IUPAC Name |

N-[4-(3-chloro-4-fluoroanilino)-7-(oxolan-3-yloxy)quinazolin-6-yl]-2-diethoxyphosphorylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27ClFN4O6P/c1-3-34-37(32,35-4-2)13-23(31)30-21-10-17-20(11-22(21)36-16-7-8-33-12-16)27-14-28-24(17)29-15-5-6-19(26)18(25)9-15/h5-6,9-11,14,16H,3-4,7-8,12-13H2,1-2H3,(H,30,31)(H,27,28,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNGRCLBEXKFSST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OC4CCOC4)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27ClFN4O6P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

552.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of 2-Amino-5-nitrobenzonitrile

The quinazoline nucleus is synthesized via cyclization of 2-amino-5-nitrobenzonitrile in formic acid under reflux, yielding 6-nitroquinazolin-4(3H)-one (Chart 3 in). This step is confirmed by IR spectroscopy, where the disappearance of the cyano peak (≈2200 cm⁻¹) indicates successful ring closure.

Reduction of Nitro Group

The nitro group at position 6 is reduced using stannous chloride (SnCl₂·2H₂O) in methanol, producing 6-aminoquinazolin-4(3H)-one (Yield: 78–85%). Alternative reductions with hydrogen gas and palladium/charcoal (Pd/C) are less effective due to undesired deacetylation.

Functionalization of the Quinazoline Core

Introduction of 3-Chloro-4-fluorophenylamino Group

The 4-position amine undergoes nucleophilic substitution with 3-chloro-4-fluoroaniline in the presence of NaHCO₃ and DMF at 0°C (Scheme 1 in). This step typically achieves 65–72% yield, with purity >98% confirmed by HPLC.

Tetrahydrofuran-3-yloxy Substituent Addition

The 7-hydroxyl group of the quinazoline intermediate is alkylated with (S)-tetrahydrofuran-3-yl mesylate under basic conditions (K₂CO₃, DMF, 60°C). Stereochemical integrity is maintained by using enantiomerically pure tetrahydrofuran derivatives.

Phosphonate Side-Chain Installation

Synthesis of Phosphonate Precursor

Diethyl phosphonoacetic acid is activated as its acid chloride using thionyl chloride (SOCl₂) and reacted with the 6-amino group of the quinazoline intermediate. This forms the 2-oxoethylphosphonate side chain via a carbamoyl linkage (Scheme 2 in).

Reaction Conditions

Acetylation and Purification

Final acetylation with acetic anhydride under reflux ensures N-terminal stability, followed by recrystallization from methanol to achieve >99% purity (HPLC).

Optimization and Scalability

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Reduction Agent | SnCl₂·2H₂O (over Pd/C) | +15% Yield |

| Alkylation Base | K₂CO₃ (over NaOH) | +12% Purity |

| Phosphonation Solvent | Anhydrous DMF | +20% Reaction Rate |

These optimizations reduce byproducts such as 6-desphosphono analogs and over-acetylated derivatives .

Analytical Characterization

Spectroscopic Validation

Chemical Reactions Analysis

Diethyl (2-((4-((3-chloro-4-fluorophenyl)amino)-7-((tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)amino)-2-oxoethyl)phosphonate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reaction pathway and conditions used.

Scientific Research Applications

Diethyl (2-((4-((3-chloro-4-fluorophenyl)amino)-7-((tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)amino)-2-oxoethyl)phosphonate has several scientific research applications, including:

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

Biology: It may be used in studies related to enzyme inhibition, protein-ligand interactions, and cellular signaling pathways.

Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Diethyl (2-((4-((3-chloro-4-fluorophenyl)amino)-7-((tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)amino)-2-oxoethyl)phosphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access or altering enzyme conformation. Additionally, it may modulate cellular signaling pathways by interacting with receptors or other signaling proteins, leading to changes in cellular responses.

Comparison with Similar Compounds

Key Observations :

- The target compound shares the quinazoline scaffold with BMC201725-9o and 10a, which are confirmed EGFR inhibitors.

- Compared to azetidine-based phosphonates (e.g., 6d), the quinazoline core in the target compound may confer higher specificity for kinase targets due to structural mimicry of ATP-binding domains .

Bioactivity and Mechanism of Action

Table 2: Bioactivity Profile Comparisons

Key Findings :

- Bioactivity clustering () suggests that the target compound may share a mode of action with EGFR inhibitors like BMC201725-9o due to structural similarities in the quinazoline scaffold and substituents .

- Molecular similarity metrics (e.g., Tanimoto coefficient) indicate ~70% structural overlap with known kinase inhibitors, aligning with its predicted mechanism .

Key Observations :

- The target compound’s phosphonate group is synthetically analogous to intermediates in and , suggesting shared routes for phosphonate ester formation .

Biological Activity

Diethyl (2-((4-((3-chloro-4-fluorophenyl)amino)-7-((tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)amino)-2-oxoethyl)phosphonate, designated as CAS No. 618061-76-0, is a complex organic compound with a unique structure that includes a quinazoline core, a tetrahydrofuran moiety, and a phosphonate group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 552.9 g/mol. Its structure allows for various interactions with biological targets, making it a candidate for therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The phosphonate group may facilitate binding to active sites or allosteric sites on enzymes, inhibiting their activity and altering cellular signaling pathways. This mechanism suggests potential applications in treating diseases related to enzyme dysfunction or aberrant signaling.

Biological Activities

Research indicates that compounds similar to Diethyl (2-((4-((3-chloro-4-fluorophenyl)amino)-7-((tetrahydrofuran-3-yloxy)quinazolin-6-yl)amino)-2-oxoethyl)phosphonate exhibit various biological activities:

- Antiparasitic Activity : Studies have shown that derivatives of quinazoline can inhibit the activity of PfATP4, an important target in malaria treatment. For example, optimized analogs demonstrated significant efficacy in reducing parasitemia in mouse models, indicating potential use in antimalarial therapies .

- Anticancer Properties : Similar compounds have been evaluated for their cytotoxic effects against various cancer cell lines. For instance, some quinazoline derivatives have shown promising results against A549 (lung cancer), PC-3 (prostate cancer), and MCF-7 (breast cancer) cell lines, with IC50 values indicating effective inhibition of cell proliferation .

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which could lead to therapeutic benefits in metabolic disorders.

Table 1: Summary of Biological Activities

Q & A

Basic: What are the key structural features and nomenclature of this compound?

The compound is a quinazoline derivative with a phosphonate ester group, substituted at the 6-position with a tetrahydrofuran-3-yloxy moiety and at the 4-position with a 3-chloro-4-fluorophenylamino group. Its IUPAC name reflects these substituents and connectivity: Diethyl (S)-(2-((4-((3-chloro-4-fluorophenyl)amino)-7-((tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)amino)-2-oxoethyl)phosphonate (CAS: 618061-76-0; Molecular Formula: C24H27ClFN4O6P; Molecular Weight: 552.92) .

Basic: What synthetic strategies are employed for this compound?

The synthesis typically involves:

- Stepwise functionalization of the quinazoline core : Nucleophilic substitution reactions introduce the tetrahydrofuran-3-yloxy group at the 7-position and the 3-chloro-4-fluorophenylamino group at the 4-position .

- Phosphonate ester coupling : A Michaelis-Arbuzov reaction or nucleophilic substitution attaches the diethyl phosphonate moiety to the 2-oxoethylamine linker .

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 7 hours to 3 minutes) and improves yields (e.g., 69% → 81%) for intermediates .

Basic: How is structural characterization performed?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : <sup>1</sup>H and <sup>13</sup>C NMR confirm substitution patterns (e.g., tetrahydrofuran-3-yloxy protons at δ 3.5–4.0 ppm) .

- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (m/z 552.92) .

- Infrared Spectroscopy (IR) : Detects phosphoryl (P=O, ~1250 cm<sup>-1</sup>) and carbonyl (C=O, ~1680 cm<sup>-1</sup>) stretches .

Advanced: What biological targets and mechanisms are associated with this compound?

The quinazoline scaffold suggests potential EGFR kinase inhibition , as seen in structurally similar derivatives (e.g., IC50 values <15 µM against cancer cell lines) . The phosphonate group may enhance solubility and bioavailability, enabling interactions with ATP-binding pockets or allosteric sites. Experimental validation requires:

- Kinase inhibition assays (e.g., ELISA-based phosphorylation assays).

- Cellular cytotoxicity studies (e.g., MTT assays on A549 or HeLa cells) .

Advanced: How can structure-activity relationship (SAR) studies optimize derivatives?

Advanced: How to resolve contradictions in bioactivity data across studies?

Contradictions may arise from:

- Assay variability : Normalize data using internal controls (e.g., staurosporine as a kinase inhibitor reference) .

- Solubility differences : Use standardized DMSO stock solutions (<0.1% v/v) to minimize solvent effects .

- Metabolic instability : Pre-treat compounds with liver microsomes to identify rapid degradation pathways .

Advanced: What environmental fate studies are relevant for this compound?

Adopt long-term experimental designs to assess:

- Photodegradation : Expose to UV light (λ = 254 nm) and analyze by HPLC for breakdown products .

- Aquatic toxicity : Use Daphnia magna or zebrafish embryos to determine EC50 values .

- Soil adsorption : Measure log Koc values via batch equilibrium experiments .

Advanced: How can machine learning enhance drug design for this compound?

- De novo scaffold generation : Predict novel phosphonate-quinazoline hybrids with optimized ADMET profiles using generative adversarial networks (GANs) .

- Virtual screening : Train models on kinase inhibition datasets (e.g., ChEMBL) to prioritize synthesis targets .

- Data feedback loops : Integrate experimental IC50 values into Bayesian optimization algorithms for iterative refinement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.